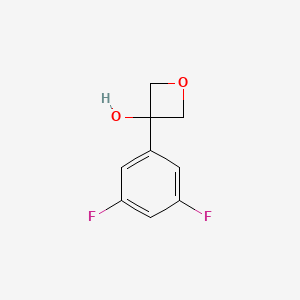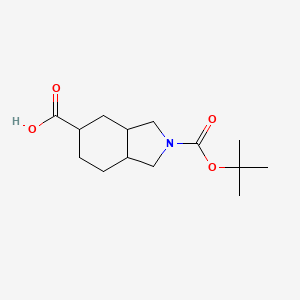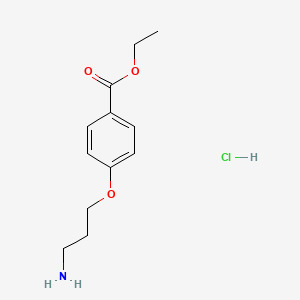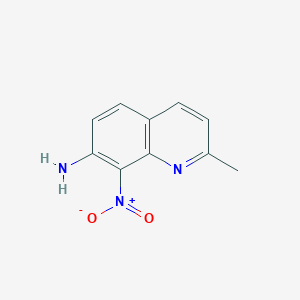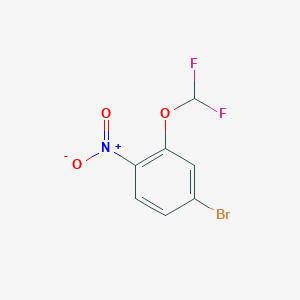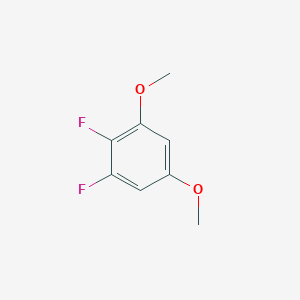![molecular formula C13H19N3O4S B1401312 1-甲磺酰基-4-吡啶-3-基甲基-[1,4]二氮杂环-6-羧酸 CAS No. 1316221-28-9](/img/structure/B1401312.png)
1-甲磺酰基-4-吡啶-3-基甲基-[1,4]二氮杂环-6-羧酸
描述
科学研究应用
诊断脂质生物标志物和稳定的碳同位素特征
由甲烷氧化古菌和硫酸盐还原菌组成的联合体介导的硫酸盐厌氧氧化甲烷 (AOM) 研究探索了重要的脂质生物标志物特征,用于 AOM 群落的化学分类鉴定。此类研究可以为相关化合物在微生物群落分析和环境监测中的潜在生物分析应用提供信息 (Niemann 和 Elvert,2008 年)。
全氟烷基化学物质的微生物降解
了解全氟烷基化学物质的微生物降解途径突出了持久性有机污染物的环境归宿和生物降解性。这一知识对于评估类似复杂有机化合物的环境影响和降解机制至关重要 (Liu 和 Avendaño,2013 年)。
三氟甲磺酸在有机合成中的应用
三氟甲磺酸在有机合成中的应用,包括亲电芳香取代反应和碳-杂原子键的形成,可能会提供类似化合物在化学合成中可能发挥的催化或合成作用的见解 (Kazakova 和 Vasilyev,2017 年)。
甲烷作为一种资源:甲烷氧化菌增加价值
探索甲烷氧化菌在将甲烷转化为有价值产品的生物技术应用表明了相关化合物在生化或生物技术中的潜在作用,特别是在它们可能与微生物代谢相互作用或支持生物转化过程的情况下 (Strong、Xie 和 Clarke,2015 年)。
安全和危害
属性
IUPAC Name |
1-methylsulfonyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-21(19,20)16-6-5-15(9-12(10-16)13(17)18)8-11-3-2-4-14-7-11/h2-4,7,12H,5-6,8-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHSKKJOZNMAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC(C1)C(=O)O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



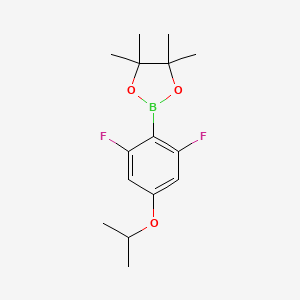
![N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1401232.png)
